Product packaging for Methyl 6-iodobenzofuran-2-carboxylate(Cat. No.:)

Methyl 6-iodobenzofuran-2-carboxylate

Cat. No.: B11830946
M. Wt: 302.06 g/mol
InChI Key: MKTDRIIDTXTGBH-UHFFFAOYSA-N
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Description

Methyl 6-iodobenzofuran-2-carboxylate is a versatile chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. The benzofuran scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active compounds and several marketed drugs . This specific derivative is functionally versatile; the iodide substituent at the 6-position serves as an excellent handle for palladium-catalyzed cross-coupling reactions (such as Suzuki or Sonogashira reactions), enabling the rapid diversification of the benzofuran core with various aryl, heteroaryl, or alkynyl groups . Simultaneously, the methyl ester at the 2-position can be readily hydrolyzed to a carboxylic acid or transformed into amide derivatives, further expanding the molecular toolkit available to researchers . The benzofuran core has demonstrated significant potential in anticancer research, with derivatives showing promising activity against various cancer cell lines, including non-small-cell lung cancer (NSCLC), leukemia, and colorectal cancer . Furthermore, benzofuran-based compounds are explored as key frameworks for developing new antimicrobial, anti-inflammatory, and antioxidant agents . The structural features of this compound make it a valuable building block for constructing elaborate benzofuran-2-carboxamides and other complex molecules for high-throughput screening and structure-activity relationship (SAR) studies . Note: Specific physicochemical data (e.g., melting point, solubility) and spectral information for this compound should be confirmed by the analytical team prior to publication. This product is intended for research purposes as a chemical building block and is For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7IO3 B11830946 Methyl 6-iodobenzofuran-2-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-iodo-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO3/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTDRIIDTXTGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 6 Iodobenzofuran 2 Carboxylate and Analogues

Strategies for the Construction of the Benzofuran (B130515) Core System

The formation of the benzofuran ring is the critical step in synthesizing Methyl 6-iodobenzofuran-2-carboxylate and related compounds. Key strategies involve forming either the C-O bond or a C-C bond to complete the furan (B31954) ring fused to the benzene (B151609) core. These strategies can be broadly categorized into transition metal-catalyzed cyclizations and one-pot multicomponent reactions.

Palladium-Catalyzed Cyclization Reactions for Benzofuran Ring Formation

Palladium catalysis is a powerful tool for constructing the benzofuran skeleton, offering high efficiency and functional group tolerance. rsc.orgnih.gov These reactions typically involve the intramolecular cyclization of suitably functionalized phenolic precursors.

The general mechanism begins with the palladium- and copper-cocatalyzed coupling of an o-iodophenol with a terminal alkyne. This forms a 2-alkynylphenol intermediate. Subsequent intramolecular 5-exo-dig cyclization, often promoted by the same catalytic system or by a base, leads to the formation of the benzofuran ring. organic-chemistry.orgnih.gov Microwave irradiation has been shown to enhance this process, leading to shorter reaction times and cleaner products. nih.gov This methodology is quite general and allows for the synthesis of a wide array of 2,3-disubstituted benzofurans by varying the alkyne and the aryl halide coupling partners. nih.gov For the synthesis of the target molecule, this compound, this would involve the coupling of 2-hydroxy-4-iodophenyl derivatives with an appropriate propiolate ester.

Table 1: Examples of Sonogashira Coupling for Benzofuran Synthesis

Starting Materials Catalyst System Conditions Product Yield Reference
2-Iodophenol, Phenylacetylene, Ethyl 4-iodobenzoate PdCl₂(PPh₃)₂, CuI Triethylamine (B128534), Microwave 2-Phenyl-3-(4-ethoxycarbonylphenyl)benzofuran Good to Excellent nih.gov
2-Iodoresorcinols, Propyne Palladium-Copper Not specified 4-Hydroxy-2-methylbenzofurans Not specified researchgate.net
2-Iodophenol, (Trimethylsilyl)acetylene 10% Pd/C-CuI-PPh₃ K₂CO₃, MeOH, Ultrasound 2-Substituted benzofurans Good researchgate.net

Beyond Sonogashira-based methods, various other transition metal-catalyzed intramolecular cyclizations are employed for benzofuran synthesis. elsevier.comdroit.coop Palladium remains a key metal in this area, facilitating oxidative cyclizations and Heck-type reactions. nih.govacs.orgacs.org For instance, O-aryl cyclic vinylogous esters can undergo palladium-catalyzed dehydrogenative intramolecular arylation to form benzofuran-fused systems. nih.govacs.org This C-H functionalization strategy provides a modular assembly of versatile benzofuran frameworks. nih.gov

Iron and copper, as less expensive and more earth-abundant metals, have also been utilized in intramolecular C–O bond formation to yield benzofurans. nih.gov One-pot processes have been developed that involve an initial iron(III)-catalyzed halogenation of an aryl ketone, followed by an iron- or copper-catalyzed intramolecular O-arylation to construct the benzofuran ring. nih.gov Other metals like rhodium and ruthenium have also been reported to catalyze the synthesis of benzofuran derivatives through different mechanistic pathways, such as C-H activation and annulation. nih.govglobethesis.com

Table 2: Overview of Various Transition Metal Catalysts in Benzofuran Synthesis

Catalyst Metal Reaction Type Key Features Reference
Palladium (Pd) Oxidative C-H/C-H coupling Forms benzofuropyridines from 2-aryloxypyridines. acs.org
Palladium (Pd) Tandem cyclization/silylation Synthesizes silyl (B83357) benzofurans from 1,6-enynes. rsc.org
Copper (Cu) Hydration/annulation Starts from 2-fluorophenylacetylene derivatives. mdpi.com
Iron (Fe) / Copper (Cu) Halogenation/O-arylation One-pot synthesis from 1-aryl or 1-alkylketones. nih.gov
Rhodium (Rh) C-H alkenylation/annulation Reacts m-hydroxybenzoic acids with alkynes. nih.gov

One-Pot Multicomponent Reactions for Benzofuran Synthesis

One-pot multicomponent reactions (MCRs) are highly efficient strategies for synthesizing complex molecules like benzofurans from simple starting materials in a single operation, avoiding the isolation of intermediates. rsc.orgresearchgate.net This approach enhances synthetic efficiency and aligns with the principles of green chemistry.

The Rap-Stoermer reaction is a classical and widely used method for synthesizing 2-substituted benzofurans. researchgate.netresearchgate.net It involves the condensation of a salicylaldehyde (B1680747) or an o-hydroxyacetophenone with an α-haloketone in the presence of a base. researchgate.netmdpi.com The reaction proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular aldol-type condensation (a Dieckmann-like condensation) and subsequent dehydration to form the benzofuran ring. nih.govresearchgate.net

Recent advancements have focused on optimizing reaction conditions, such as using alternative catalysts and solvent-free protocols. researchgate.net For example, triethylamine (TEA) has been effectively used as a basic catalyst under solvent-free conditions, providing excellent yields of benzofuran-2-yl ketones. nih.govresearchgate.net This method is particularly suitable for producing 2-aroylbenzofurans, which are valuable intermediates in medicinal chemistry. mdpi.com The synthesis of this compound via this route would require a 5-iodosalicylaldehyde and a suitable α-haloacetate derivative.

Table 3: Conditions for Rap-Stoermer Reaction

Reactants Catalyst/Base Conditions Product Type Yield Reference
Substituted salicylaldehydes, α-Haloketones Triethylamine (TEA) Solvent-free, 130 °C Benzofuran-2-yl (alkyl/aryl) ketones 81–97% researchgate.net
3,5-Dibromosalicyladehyde, 2-Methoxyphenacyl bromide 4-Dimethylaminopyridine (B28879) (DMAP) Not specified 5,7-Dibromo-2-(2-methoxybenzoyl)benzofuran Not specified mdpi.com

The Friedländer synthesis is a fundamental reaction for the preparation of quinolines by reacting a 2-aminobenzaldehyde (B1207257) or 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org While not a direct method for synthesizing simple benzofurans, it is a crucial step in creating complex fused heterocyclic systems that incorporate a benzofuran moiety. nih.gov

In this context, the Friedländer condensation is used to construct a quinoline (B57606) ring, which is then further functionalized to build the benzofuran ring. For example, a 2-amino-benzaldehyde can undergo a Friedländer reaction to produce a quinoline-3-carboxylate. nih.govbeilstein-journals.org This quinoline can be designed to contain a reactive site, such as a chloromethyl group, which can then react with a substituted salicylaldehyde in a subsequent one-pot reaction to construct the fused benzofuran ring. nih.govbeilstein-journals.org This strategy allows for the facile synthesis of novel 2-(benzofuran-2-yl)-quinoline derivatives. nih.gov

Table 4: Compounds Mentioned in the Article

Compound Name
This compound
2-Phenyl-3-(4-ethoxycarbonylphenyl)benzofuran
4-Hydroxy-2-methylbenzofurans
2-Phenyl-3-(ferrocenylethynyl)benzofuran
Benzofuran-2-yl ketones
2-Aroylbenzofurans
5,7-Dibromo-2-(2-methoxybenzoyl)benzofuran
2-(Benzofuran-2-yl)-quinoline-3-carboxylate
Salicylaldehyde
o-Hydroxyacetophenone
α-Haloketone
2-Iodophenol
Phenylacetylene
Ethyl 4-iodobenzoate
2-Iodoresorcinol
Propyne
(Trimethylsilyl)acetylene
2-Phenyl-3-iodobenzofuran
Ethynylferrocene
O-Aryl cyclic vinylogous esters
1,6-Enynes
2-Fluorophenylacetylene
1-Arylketones
m-Hydroxybenzoic acids
3,5-Dibromosalicyladehyde
2-Methoxyphenacyl bromide
2-Aminobenzaldehyde

Cyclization of Ortho-Substituted Phenols and Derivatives

The formation of the benzofuran scaffold is a cornerstone of the synthesis. A prevalent and versatile strategy involves the intramolecular cyclization of phenols that are substituted at the ortho position with a suitable functional group. This approach allows for the construction of the heterocyclic furan ring fused to the benzene core.

One of the most effective methods is the transition metal-catalyzed hydroalkoxylation of ortho-alkynylphenols. acs.org This reaction proceeds with 5-endo-dig regioselectivity, where the phenolic hydroxyl group attacks the alkyne moiety. Various catalysts, including those based on platinum, gold, and indium, have been employed to facilitate this transformation under mild conditions. echemi.com

Another significant route is the palladium-catalyzed oxidative cyclization of ortho-alkenylphenols, such as o-allylphenols or o-cinnamyl phenols. echemi.com These reactions, often utilizing a palladium(II) catalyst and an oxidant like benzoquinone, lead to the formation of the furan ring through an intramolecular C-O bond formation. echemi.com A one-pot sequence involving the initial Friedel-Crafts alkylation of a phenol (B47542) followed by the palladium-catalyzed annulation provides an efficient pathway to functionalized 2-benzyl benzofurans. echemi.com

Furthermore, the tandem Sonogashira coupling/cyclization of ortho-halophenols (typically o-iodophenols or o-bromophenols) with terminal alkynes is a widely used and reliable method for constructing 2-substituted benzofurans. echemi.com This process first forms the ortho-alkynylphenol intermediate in situ, which then undergoes cyclization to yield the benzofuran product.

Table 1: Selected Cyclization Methods for Benzofuran Synthesis

Starting MaterialReagents and ConditionsProduct TypeRef.
ortho-AlkynylphenolsTransition metal catalyst (e.g., Au(I), Pt(II), InI₃)2-Substituted benzofurans acs.orgechemi.com
ortho-AllylphenolsPdCl₂(CH₃CN)₂, Benzoquinone (oxidant)2-Substituted benzofurans echemi.com
ortho-Halophenols, Terminal AlkynePd catalyst, Cu co-catalyst, Base (Sonogashira conditions)2-Substituted benzofurans echemi.com
α-Aryloxy KetonesIr(III) catalyst, Cu(OAc)₂Multisubstituted benzofurans organic-chemistry.org

Regioselective Introduction of the Iodo Substituent at Position 6

Introducing a substituent at a specific position on the benzene portion of the benzofuran ring, particularly at C-6, requires careful consideration of directing effects and synthetic strategies. Direct electrophilic substitution on the unsubstituted benzofuran ring typically favors positions 2 and 3 on the furan ring. echemi.comstackexchange.com Therefore, achieving substitution at C-6 often necessitates either a substrate with pre-existing directing groups or a multi-step functional group interconversion strategy.

Direct electrophilic iodination of a pre-formed methyl benzofuran-2-carboxylate is challenging in terms of achieving C-6 selectivity. The benzofuran system's reactivity towards electrophiles is highest in the furan ring, with the C-2 position being generally the most nucleophilic. mdpi.com The presence of an electron-withdrawing carboxylate group at C-2 deactivates the furan ring, but substitution on the benzene ring still has to compete with the residual reactivity at the C-3 position.

Electrophilic substitution on the benzene ring (positions 4, 5, 6, and 7) is governed by the directing effect of the fused furan ring and any other substituents present. The oxygen atom of the furan ring acts as an ortho-, para-director, activating positions 4, 6, and 7. However, achieving selectivity for a single position is often difficult. While there are reports of regioselective halogenation at the C-6 position in complex metallacycles like iridabenzofurans, direct and selective iodination of simpler benzofuran-2-carboxylates at C-6 is not well-documented and would likely result in a mixture of isomers. acs.org

A more reliable and regioselective method for introducing an iodine atom at the C-6 position involves functional group interconversion, most notably through the Sandmeyer reaction. wikipedia.orgorganic-chemistry.orgnih.gov This classic transformation allows for the conversion of an aromatic amino group into a variety of functionalities, including halides, via a diazonium salt intermediate.

The synthetic sequence would commence with a benzofuran derivative bearing a nitro or amino group at the 6-position. A plausible route is as follows:

Nitration: A suitably protected benzofuran-2-carboxylic acid precursor is subjected to nitration. The directing effects of the existing groups must be controlled to favor the introduction of a nitro group at the C-6 position.

Reduction: The 6-nitro group is then reduced to a 6-amino group. This is commonly achieved using reducing agents such as tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd), or iron in acetic acid.

Diazotization: The resulting 6-aminobenzofuran-2-carboxylate is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), at low temperatures (0–5 °C). This converts the primary amino group into a diazonium salt (-N₂⁺). masterorganicchemistry.com

Iodination (Sandmeyer Reaction): The aryl diazonium salt is then treated with a solution of potassium iodide (KI). The diazonium group, being an excellent leaving group (releasing N₂ gas), is displaced by the iodide ion to yield the desired this compound. organic-chemistry.orgmasterorganicchemistry.com This method provides excellent regiochemical control as the position of the iodo substituent is determined by the initial position of the amino group.

Table 2: Proposed Functional Group Interconversion Strategy for C-6 Iodination

StepPrecursorReagents and ConditionsProduct
1. NitrationBenzofuran-2-carboxylate precursorHNO₃, H₂SO₄6-Nitrobenzofuran-2-carboxylate derivative
2. Reduction6-Nitrobenzofuran-2-carboxylate derivativeFe/AcOH or H₂, Pd/C6-Aminobenzofuran-2-carboxylate derivative
3. Diazotization6-Aminobenzofuran-2-carboxylate derivativeNaNO₂, aq. HCl, 0–5 °C6-Diazoniumbenzofuran-2-carboxylate salt
4. Iodination6-Diazoniumbenzofuran-2-carboxylate saltKI (aq.)6-Iodobenzofuran-2-carboxylate derivative

Esterification Approaches for the Methyl Carboxylate Moiety at Position 2

The final key structural element is the methyl carboxylate group at the C-2 position. This is typically introduced by converting a benzofuran-2-carboxylic acid precursor into its corresponding methyl ester.

Fischer esterification is a direct and widely used method for this transformation. It involves reacting the benzofuran-2-carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). beilstein-journals.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is used, and/or the water formed during the reaction is removed. beilstein-journals.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst. beilstein-journals.org

Transesterification, while less common for primary synthesis, can also be employed. If an ester other than the methyl ester were available, it could be converted to the methyl ester by heating it in methanol with an acid or base catalyst.

Alternatively, the methyl ester can be formed through various coupling reactions starting from the carboxylic acid. These methods are often milder than Fischer esterification and can be advantageous for sensitive substrates. The carboxylic acid is first activated using a coupling reagent, which converts the hydroxyl group into a better leaving group.

Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive such as 4-dimethylaminopyridine (DMAP). Another class of effective reagents is uronium or phosphonium-based, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). mdpi.com Once the activated intermediate (e.g., an O-acylisourea or an active ester) is formed, it readily reacts with methanol to produce the methyl ester.

Another approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting highly reactive benzofuran-2-carbonyl chloride can then be treated with methanol, often in the presence of a non-nucleophilic base like triethylamine or pyridine, to afford the methyl ester in high yield. niscair.res.in

Green Chemistry Approaches in the Synthesis of Benzofuran Carboxylates

Modern synthetic strategies for benzofuran carboxylates are progressively incorporating green chemistry principles to enhance sustainability. These approaches focus on improving reaction efficiency, reducing hazardous waste, and lowering energy consumption compared to traditional methods. Key areas of development include the use of alternative energy sources like microwaves, solvent-free reaction conditions, the application of environmentally benign solvents, and the design of efficient one-pot syntheses. nih.govacs.org

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter timeframes than conventional heating methods. ajrconline.org This technique is particularly effective for the synthesis of heterocyclic compounds, including benzofuran carboxylates. nih.gov

One notable application is the microwave-assisted Perkin rearrangement for producing benzofuran-2-carboxylic acids from 3-halocoumarins. nih.govnih.gov This reaction, which involves a base-catalyzed ring contraction, can be completed in as little as five minutes under microwave irradiation, a stark contrast to the several hours required with conventional heating. nih.gov The efficiency of this method has been demonstrated for a series of benzofuran-2-carboxylic acid derivatives, showcasing its potential for the synthesis of halogenated analogues. nih.govnih.gov

For instance, the synthesis of various benzofuran-2-carboxylic acids from 3-bromocoumarins achieved very high yields in just 5 minutes using microwave heating at 300W. nih.gov This expedited protocol highlights the efficiency of microwave assistance in synthesizing the core benzofuran-2-carboxylate structure. nih.gov

Starting MaterialProductPower (W)Time (min)Yield (%)Reference
3-Bromo-6,7-dimethoxy-4-methylcoumarin5,6-Dimethoxy-3-methylbenzofuran-2-carboxylic acid300599 nih.gov
3-Bromo-6-methoxy-4-methylcoumarin5-Methoxy-3-methylbenzofuran-2-carboxylic acid300598 nih.gov
3-Bromo-6,8-dichlorocoumarin5,7-Dichlorobenzofuran-2-carboxylic acid300599 nih.gov

Furthermore, microwave irradiation has been effectively used in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling of ethyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids, to produce 5-arylbenzofuran-2-carboxylates. researchgate.net This method also benefits from reduced reaction times and high yields, demonstrating the versatility of microwave technology in functionalizing the benzofuran ring. researchgate.net Similarly, microwave heating has been shown to improve yields and drastically cut reaction times for the synthesis of halogenated indole (B1671886) carboxylates, analogues to the target benzofuran structure. mdpi.com

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or ball milling, represents a significant advancement in green synthesis. rsc.org This solvent-free or low-solvent approach minimizes waste and can unlock different reactivity compared to solution-based methods. researchgate.netresearchgate.net Ball milling has been recognized as a powerful and sustainable technique for synthesizing a wide array of heterocyclic compounds, often accelerating reaction times and improving yields while avoiding the need for bulk solvents and complex purification steps. researchgate.netnih.gov

The application of mechanochemistry is broad, covering the synthesis of nitrogen, oxygen, and sulfur-containing heterocycles like quinolines, benzothiazoles, and coumarins. nih.gov While specific applications in the synthesis of this compound are not yet widely reported, the proven success of mechanochemical methods for other complex heterocyclic frameworks suggests a strong potential for its future application in this area. rsc.orgnih.gov The advantages of eliminating bulk solvent use, reducing energy consumption, and often simplifying product isolation make mechanosynthesis an attractive avenue for the environmentally friendly production of benzofuran carboxylates. rsc.orgresearchgate.net

Examples of Heterocycles Synthesized via Mechanochemical Methods
Heterocycle ClassSynthetic ApproachKey AdvantagesReference
IndolesIodine-promoted cyclizationSolvent-free, good yields rsc.org
PyrrolesPaal–Knorr reaction with citric acid catalystSolvent-free, acid-catalyzed rsc.org
OxazolesMulticomponent one-pot synthesisSolvent-free grinding conditions rsc.org
Benzoxazines and QuinoxalinesBall millingMinimized solvent usage, accelerated reactions nih.gov

Replacing traditional volatile and often toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. nih.gov For the synthesis of benzofuran carboxylates and their analogues, several environmentally benign solvent systems have been successfully employed.

Deep Eutectic Solvents (DESs) have gained attention as biodegradable, non-toxic, and versatile media for organic synthesis. mdpi.com A one-pot, three-component reaction to produce 3-aminobenzofurans has been reported using a choline (B1196258) chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. nih.govacs.org This system acts as both the solvent and catalyst, facilitating a green and efficient synthesis of substituted benzofuran derivatives. nih.gov

Water is another ideal green solvent due to its abundance, non-toxicity, and non-flammability. Palladium-catalyzed one-pot syntheses of substituted benzofurans have been developed in water, proceeding through a Sonogashira coupling followed by a 5-endo-dig cyclization. researchgate.net These reactions can be performed under ligand- and copper-free aerobic conditions, further enhancing their green credentials. researchgate.net Additionally, the use of a DMF/H₂O solvent system has been described as an environmentally friendly condition for the synthesis of substituted benzofuran-2-carboxylate derivatives. niscair.res.in

Green Solvents in Benzofuran Synthesis
Green Solvent SystemType of ReactionAdvantagesReference
Choline Chloride:Ethylene Glycol (DES)One-pot, 3-component synthesis of 3-aminobenzofuransBiodegradable, non-toxic, acts as catalyst and solvent nih.govacs.org
WaterPd-catalyzed Sonogashira coupling and cyclizationNon-toxic, non-flammable, enables ligand/copper-free conditions researchgate.net
DMF/H₂OSynthesis of benzofuran-2-carboxylate triazolesMild and environmentally friendly reaction conditions niscair.res.in

One-pot reactions, where multiple synthetic steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of sustainability. They reduce solvent consumption, minimize waste generation from purification steps, and save time and energy, leading to higher process efficiency. organic-chemistry.org

Numerous one-pot procedures have been developed for the synthesis of the benzofuran core. A prominent strategy involves a palladium-catalyzed Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring. researchgate.netorganic-chemistry.org This approach has been successfully applied to the synthesis of various 2-substituted and 2,3-disubstituted benzofurans. mdpi.com Variations of this method have been developed to proceed in green solvents like water, further boosting their sustainability. researchgate.net

Another efficient one-pot method allows for the synthesis of 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives from ethyl 2-chloromethyl-quinoline-3-carboxylate and various substituted salicylaldehydes. nih.govnih.gov This reaction proceeds via an in situ Williamson ether formation, followed by hydrolysis and intramolecular cyclization, providing straightforward access to complex heterocyclic systems in good yields. nih.govnih.gov Metal-free one-pot approaches have also been reported, such as the reaction of ethyl acetohydroxamate with diaryliodonium salts and ketones, which proceeds through a cascade of reactions to yield substituted benzofurans. diva-portal.org These multi-component, one-pot strategies exemplify the efficiency and atom economy that green chemistry strives for in modern organic synthesis. nih.govnih.gov

Overview of One-Pot Syntheses for Benzofuran Derivatives
Reaction TypeKey ReactantsResulting Benzofuran StructureSustainability BenefitsReference
Sonogashira Coupling / 5-endo-dig Cyclization2-Iodophenols, Arylacetylenes2-Substituted benzofuransHigh atom economy, can be run in water researchgate.net
Williamson Ether Synthesis / CyclizationSubstituted salicylaldehydes, Chloro-quinoline estersComplex quinoline-fused benzofuransReduced workup, operational simplicity nih.govnih.gov
Metal-Free Arylation / Cyclization CascadeDiaryliodonium salts, Ketones, Ethyl acetohydroxamateSubstituted benzofuransAvoids transition metal catalysts diva-portal.org
Three-Component ReactionAldehydes, Amines, Alkynes3-AminobenzofuransHigh efficiency, use of DES nih.govacs.org

Chemical Reactivity and Advanced Transformations

Reactivity of the Iodo Group at Position 6

The carbon-iodine bond at the 6-position of the benzofuran (B130515) core is a key reactive site, primarily due to the high polarizability and relatively low bond strength of the C-I bond. This makes the iodo group an excellent leaving group in a variety of transition-metal-catalyzed cross-coupling reactions and a target for nucleophilic substitution under specific conditions.

The iodo group serves as an excellent handle for the formation of new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction has become one of the most utilized methods for C-C bond formation, involving the coupling of an organohalide with an organoboron reagent. nih.gov The reactivity of aryl halides in Suzuki reactions generally follows the order I > Br > Cl > F. Consequently, the iodo group at C-6 of methyl 6-iodobenzofuran-2-carboxylate is highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. This reaction is widely used for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and advanced materials. d-nb.infomdpi.com For instance, the Suzuki coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids has been shown to proceed efficiently under microwave irradiation, suggesting a similar or higher reactivity for the iodo-analogue. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Aryl Halide SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
Methyl 5-bromobenzofuran-2-carboxylatePhenylboronic acid2-Quinolinealdoxime-Pd(II) complexCs₂CO₃Toluene97% researchgate.net
3-Iodo-2-(methylthio)benzo[b]furanAryl boronic acidsPd(PPh₃)₄Na₂CO₃DME/H₂OGood to excellent researchgate.net
o-BromoanilinesAryl boronic estersPd(dppf)Cl₂K₂CO₃Dioxane/H₂OGood to excellent nih.gov

Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a transformation crucial for synthesizing various organic compounds. nih.gov The reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org The reaction of iodobenzene (B50100) with methyl acrylate (B77674) is a classic example demonstrating the utility of this transformation. nih.govresearchgate.net Given the high reactivity of aryl iodides, this compound is an excellent substrate for Heck couplings, enabling the introduction of vinyl groups at the C-6 position.

Table 2: Representative Conditions for Heck Coupling of Aryl Halides

Aryl Halide SubstrateAlkene PartnerCatalystBaseSolventYieldReference
IodobenzeneMethyl acrylatePd/CEt₃N / Na₂CO₃DMFHigh nih.gov
Aryl triflatesStyrenesPd(OAc)₂ / P₂N₂ ligandTMPTolueneHigh chemrxiv.org
IodobenzeneEugenolPd(OAc)₂K₂CO₃DMF/H₂O100% (conversion) nih.gov

Sonogashira Coupling: This reaction provides a powerful method for the synthesis of aryl alkynes by coupling an aryl halide with a terminal alkyne. soton.ac.uk It is typically catalyzed by a combination of a palladium complex and a copper(I) salt. researchgate.net The Sonogashira reaction is highly effective with aryl iodides, making this compound a suitable precursor for introducing alkynyl functionalities. These functionalities are valuable for further transformations, such as click chemistry or the synthesis of conjugated systems. researchgate.netchemrxiv.org

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Halides

Aryl Halide SubstrateAlkyne PartnerCatalyst SystemBaseSolventYieldReference
Iodobenzofuran derivativeEthynyltrimethylsilanePd(PPh₃)₂Cl₂ / CuIDBUTHF96% researchgate.net
6-Bromo-3-fluoro-2-cyanopyridineTerminal alkynesPd(PPh₃)₄ / CuIEt₃NTHFHigh soton.ac.uk
3-Bromo-6-methyl-1,2,4,5-tetrazineTMS-acetylenePd(OAc)₂ / XantphosDIPEAToluene53% chemrxiv.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds via a two-step addition-elimination process, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For this pathway to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In this compound, the iodo group is at the 6-position. The primary electron-withdrawing group is the methyl carboxylate at the 2-position. Due to its position, the ester group's ability to stabilize a negative charge at the C-6 position via resonance is not direct. Therefore, SNAr reactions at the C-6 position are generally expected to be challenging under standard conditions and would likely require highly reactive nucleophiles or forcing conditions. Concerted SNAr mechanisms have also been proposed, particularly for heterocyclic systems, but these still benefit from the electronic influence of substituents. nih.govnih.gov

Reductive dehalogenation is the process of replacing a halogen atom with a hydrogen atom. For aryl iodides, this transformation is readily achievable through various synthetic methods. organic-chemistry.org This reaction can be useful for removing the iodine atom after it has served its purpose as a directing group or a handle for other transformations.

Common strategies include:

Catalytic Hydrogenation: Using a palladium catalyst (e.g., Pd/C) and a hydrogen source like H₂ gas, formates, or isopropanol. organic-chemistry.orgnih.gov

Metal-Mediated Reduction: Active metals such as zinc in the presence of a proton source (e.g., aqueous ammonium (B1175870) chloride) can effectively reduce aryl halides.

Photoredox Catalysis: Modern methods utilize visible light and a photocatalyst to generate radical intermediates that are subsequently quenched to afford the dehalogenated product. These reactions are often performed under mild, environmentally friendly conditions. researchgate.netresearchgate.net

Table 4: Selected Methods for Reductive Dehalogenation of Aryl Halides

MethodReagents/CatalystKey FeaturesReference
Photoredox CatalysisIr-photocatalyst, H-atom donorMild, green alternative to transition metals researchgate.net
Metal-MediatedZinc powder, aq. NH₄Cl, THFLow-cost and highly effective
Catalytic Transfer HydrogenationPolymer-supported Pd-catalyst, HCO₂KCan be performed in water; catalyst is recyclable nih.gov
Radical-MediatedDi-tert-butyl peroxide (initiator), 2-propanol (reductant)Transition-metal- and catalyst-free options available organic-chemistry.org

Transformations of the Methyl Carboxylate Functionality at Position 2

The methyl ester at the C-2 position is another key site for functionalization. It can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid or reduction to a primary alcohol, opening pathways to a wide range of other derivatives.

The hydrolysis of the methyl ester to 6-iodobenzofuran-2-carboxylic acid is a straightforward and common transformation. This is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. chemspider.com The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification with a strong acid (e.g., HCl) protonates the carboxylate to yield the final carboxylic acid product. chemspider.combeilstein-journals.org This transformation is often a necessary step for synthesizing amides or other carboxylic acid derivatives.

The methyl ester can be readily reduced to the corresponding primary alcohol, (6-iodobenzofuran-2-yl)methanol. Strong reducing agents are typically required for this transformation.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and highly effective reagent for the reduction of esters to primary alcohols. libretexts.org The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Borane (B79455) (BH₃): Borane complexes, such as BH₃-THF, are also effective for reducing carboxylic acids and esters. libretexts.org An advantage of borane is its higher chemoselectivity compared to LiAlH₄ in some cases. libretexts.org

The resulting primary alcohol, (6-iodobenzofuran-2-yl)methanol, is a versatile intermediate for further modifications. The hydroxyl group can be transformed into a variety of other functional groups. For example, it can be:

Esterified: Reacted with acyl chlorides or carboxylic acids to form new esters. Derivatization with reagents like 2,3,4,5,6-pentafluorobenzoyl chloride is used to create derivatives suitable for sensitive detection in analytical methods like gas chromatography. nih.govresearchgate.net

Alkylated: Converted into ethers through reactions like the Williamson ether synthesis.

Oxidized: Re-oxidized to the corresponding aldehyde under controlled conditions.

Converted to a Halide: The hydroxyl group can be replaced with a halogen using standard reagents (e.g., SOCl₂ for a chloride), creating a new site for nucleophilic substitution.

Table of Compounds

Reactivity of the Benzofuran Ring System

The benzene (B151609) portion of the benzofuran scaffold can undergo electrophilic aromatic substitution (SEAr), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of this substitution is dictated by the electronic effects of the existing substituents: the fused furan (B31954) ring, the ester group at position 2, and the iodine atom at position 6. The oxygen atom of the furan ring acts as an activating, ortho-, para-directing group due to its ability to donate electron density through resonance. Conversely, the ester group is a deactivating, meta-directing group.

Considering the positions on the benzene ring (4, 5, and 7), electrophilic attack is most likely to occur at positions 4 and 7, which are ortho and para, respectively, to the activating furan oxygen. Attack at position 5 is also possible. The precise outcome can be complex and may result in a mixture of isomers. Common SEAr reactions include nitration (using a mixture of nitric and sulfuric acid) and halogenation (using a halogen with a Lewis acid catalyst). masterorganicchemistry.comyoutube.com For instance, nitration would introduce a nitro group (–NO₂) onto the benzene ring, a versatile functional group for further transformations. masterorganicchemistry.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
ReactionReagentsPotential ProductsPredicted Major Sites of Substitution
NitrationHNO₃, H₂SO₄Methyl 6-iodo-x-nitrobenzofuran-2-carboxylatePositions 4, 5, or 7
BrominationBr₂, FeBr₃Methyl x-bromo-6-iodobenzofuran-2-carboxylatePositions 4, 5, or 7
SulfonationFuming H₂SO₄Methyl 6-iodo-x-sulfobenzofuran-2-carboxylatePositions 4, 5, or 7

The furan moiety of the benzofuran system can participate in cycloaddition reactions, acting as a diene. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing complex polycyclic systems. acs.org While the aromaticity of the benzofuran ring reduces its reactivity compared to simple furans, cycloadditions can occur, particularly with highly reactive dienophiles under forcing conditions. tandfonline.com For example, reaction with dienophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of intricate adducts. tandfonline.com These reactions often proceed across the 2,3-double bond of the furan ring. tandfonline.com The intramolecular variant of the Diels-Alder reaction has also been explored as a strategy for synthesizing complex natural products like morphine, where a diene is tethered to the benzofuran ring. acs.org The specific substitution pattern of this compound may influence the feasibility and outcome of such cycloadditions.

Metalation, particularly lithiation, is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. baranlab.org For this compound, two primary strategies can be envisioned: halogen-metal exchange and directed ortho-metalation.

The carbon-iodine bond at position 6 is susceptible to halogen-metal exchange upon treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, typically at low temperatures. tandfonline.com This would generate a highly reactive organolithium species at the 6-position, which can then be quenched with a wide variety of electrophiles to introduce new functional groups.

Alternatively, directed ortho-metalation (DoM) can be utilized. uwindsor.ca In this approach, a directing metalation group (DMG) on the ring coordinates to the lithium reagent, directing deprotonation to an adjacent ortho position. baranlab.org While the ester at position 2 is not a strong DMG, deprotonation at the C3 position is a known pathway for benzofurans, leading to 3-lithiated species that can be trapped with electrophiles. researchgate.net A "halogen dance" rearrangement is also a possibility, where initial lithiation at one site is followed by intramolecular rearrangement to a more stable lithiated species. researchgate.net

Table 3: Functionalization via Lithiation and Electrophilic Quenching
Lithiation SiteMethodElectrophile (E⁺)Reagent for E⁺Resulting Functional Group (-E)
Position 6Halogen-Metal Exchange (e.g., n-BuLi)CarbonylAldehyde/KetoneHydroxyalkyl
Position 6Halogen-Metal ExchangeCarbon dioxideCO₂ (gas)Carboxylic acid
Position 3Deprotonation (e.g., n-BuLi)HalogenI₂ or Br₂Iodo or Bromo
Position 3DeprotonationSilyl (B83357)Me₃SiClTrimethylsilyl

Derivatization Strategies for Advanced Molecular Architectures

The varied reactivity of this compound at its different functional sites allows for the systematic construction of advanced and complex molecular architectures. By strategically combining the reactions discussed, a diverse range of substituents can be introduced onto the benzofuran core.

For example, the ester at position 2 can first be converted into an amide via nucleophilic acyl substitution. Subsequently, the iodine at position 6 can be used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to introduce new carbon-carbon or carbon-heteroatom bonds. Following this, electrophilic aromatic substitution could be performed to add functionality to the benzene ring at the 4, 5, or 7-positions. This multi-step approach allows for the precise and controlled elaboration of the benzofuran scaffold, leading to the synthesis of novel compounds with potentially interesting electronic, optical, or biological properties. The ability to functionalize the ester, the C6 position via the iodo group, the C3 position via lithiation, and the benzene ring via SEAr makes this molecule a versatile building block in synthetic chemistry.

Formation of Fused Polycyclic Systems

The transformation of this compound into fused polycyclic systems would typically involve a two-stage process: first, the introduction of a side chain at the 6-position via a cross-coupling reaction, and second, an intramolecular cyclization event to form a new ring fused to the benzofuran core. The primary strategies to achieve this are intramolecular Heck reactions and Sonogashira coupling followed by cyclization.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a robust method for forming carbocyclic and heterocyclic rings by coupling an aryl halide with an alkene tethered to the same molecule. For this compound, this would first require the attachment of an alkene-containing side chain.

Step 1: Substrate Preparation: The iodine at the C6 position can be replaced with an allyl or other olefinic group through a Stille or Suzuki coupling. For example, reacting this compound with an organotin reagent like allyltributyltin under palladium catalysis would yield Methyl 6-allylbenzofuran-2-carboxylate.

Step 2: Intramolecular Cyclization: The resulting compound, containing both the aryl iodide (if a different position was halogenated for this specific purpose) or a newly introduced reactive site and a tethered alkene, could then undergo an intramolecular Heck reaction. However, the more direct route involves modifying a related precursor. A more common strategy involves starting with a precursor like a 2-allyl-o-iodophenol derivative, which upon cyclization, forms a dihydrobenzofuran ring with potential for further fusion.

While a direct example starting with the title compound is elusive, the principles of the intramolecular Heck reaction are well-established for building fused systems onto aromatic cores. The reaction typically proceeds via an exo or endo cyclization pathway, with the regioselectivity being influenced by factors such as ring size, catalyst, and the nature of the tether.

Sonogashira Coupling and Subsequent Cyclization

A more versatile and widely documented approach for building fused rings onto iodo-aromatic compounds is the Sonogashira coupling, followed by an intramolecular cyclization. This pathway introduces an alkyne, which is a highly versatile functional group for ring formation.

Detailed Research Findings:

Research on related iodophenols and iodo-anilines has demonstrated the power of this methodology. The process begins with the palladium- and copper-catalyzed coupling of this compound with a terminal alkyne. This alkyne can be chosen to contain a pendant nucleophile or electrophile to facilitate the subsequent cyclization.

A representative reaction sequence is as follows:

Sonogashira Coupling: this compound is reacted with a terminal alkyne (e.g., an ortho-ethynyl aniline (B41778) or phenol (B47542) derivative) in the presence of a palladium catalyst (like Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (like triethylamine (B128534), Et₃N). This step forms a 6-alkynylbenzofuran intermediate.

Intramolecular Cyclization: The newly installed alkynyl group can then undergo cyclization.

Heteroannulation: If the coupled alkyne contains a nucleophilic group (e.g., -NH₂ or -OH), a subsequent intramolecular addition to the alkyne (heteroannulation) can be induced by heat or a catalyst to form a new fused heterocyclic ring, such as a benzofuro[6,5-b]indole or a benzofuro[6,5-b]benzofuran system.

Carbocyclization: If the alkyne is tethered to another aromatic ring, an intramolecular electrophilic attack, often promoted by a Lewis acid or Brønsted acid, can lead to the formation of a fused carbocyclic system.

The table below outlines the typical conditions and expected outcomes for such a Sonogashira-cyclization sequence, based on established protocols for similar iodo-aromatic substrates.

StepReactantCatalyst/ReagentsSolventTemperatureExpected ProductYield Range
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂, CuI, Et₃NTHF or DMF25-80 °CMethyl 6-alkynylbenzofuran-2-carboxylate derivative70-95%
Intramolecular Cyclization (Heteroannulation)6-Alkynylbenzofuran with pendant -OH/-NH₂Base (e.g., K₂CO₃) or Acid (e.g., PTSA)DMF or Toluene80-140 °CFused Heteropolycycle (e.g., Benzofuro-indole)60-85%
Intramolecular Cyclization (Carbocyclization)6-Alkynylbenzofuran with tethered areneAuCl₃ or PtCl₂DCE or CH₃NO₂60-100 °CFused Carbopolycycle (e.g., Benzofuro-fluorene)55-80%

These reaction pathways underscore the significant potential of this compound as a versatile building block in synthetic organic chemistry. The C-I bond serves as a synthetic handle for introducing molecular complexity, enabling the construction of elaborate, fused polycyclic frameworks that are of interest in materials science and medicinal chemistry. Further research explicitly employing this substrate would be necessary to fully delineate its reactivity and optimize conditions for these advanced transformations.

Applications in Advanced Organic Synthesis

Methyl 6-iodobenzofuran-2-carboxylate as a Key Synthon for Complex Heterocycles

The benzofuran (B130515) core is a prevalent motif in numerous biologically active compounds and functional materials. The presence of an iodine atom at the 6-position of this compound offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, thereby enabling the elaboration of the benzofuran scaffold into more complex heterocyclic structures. The methyl ester at the 2-position provides a site for further synthetic modifications, including hydrolysis, amidation, or reduction, adding another layer of synthetic versatility.

Construction of Quinolone-Benzofuran Hybrids

The fusion of benzofuran and quinolone moieties has led to the development of hybrid molecules with significant therapeutic potential. While direct synthesis routes starting from this compound are not yet extensively documented, the principles of convergent synthesis suggest its high potential in this area. A plausible synthetic strategy would involve a palladium-catalyzed cross-coupling reaction between an appropriately functionalized quinolone precursor and the 6-iodo position of the benzofuran. Subsequent manipulation of the methyl ester group could then be employed to fine-tune the properties of the final hybrid molecule.

Reactant 1Reactant 2Coupling ReactionPotential Product Class
This compoundA quinolone-boronic acid derivativeSuzuki Coupling6-(Quinolonyl)benzofuran-2-carboxylates
This compoundAn ethynyl-quinolone derivativeSonogashira Coupling6-(Quinolonylethynyl)benzofuran-2-carboxylates

Synthesis of Spiro Compounds and Bridged Systems

The construction of spirocyclic and bridged systems containing a benzofuran core represents a significant challenge in synthetic chemistry. The functional handles on this compound could be strategically utilized in multi-step sequences to achieve these complex topologies. For instance, the iodine atom could participate in intramolecular cyclization reactions, or be converted to other functional groups that could then undergo ring-closing metathesis or Diels-Alder reactions to form bridged structures. Similarly, the ester group could be elaborated into a side chain capable of undergoing a spirocyclization reaction.

Utility in the Development of Molecular Probes and Ligands

Molecular probes and ligands are essential tools in chemical biology and drug discovery for studying and targeting biological macromolecules. The benzofuran scaffold is a known pharmacophore in various biologically active molecules. The ability to functionalize the 6-position of this compound via cross-coupling reactions allows for the introduction of fluorophores, affinity tags, or specific binding moieties. This makes it a promising precursor for the development of tailored molecular probes to investigate biological processes or as ligands for specific protein targets.

Role in the Synthesis of Functionally Enriched Organic Materials

The development of novel organic materials with specific electronic, optical, or thermal properties is a rapidly growing field. The extended π-system of the benzofuran core, combined with the potential for further conjugation through the 6-iodo position, makes this compound an attractive building block for such materials. For example, Sonogashira coupling reactions could be used to introduce acetylenic units, extending the conjugation and influencing the material's photophysical properties. These modified benzofurans could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Contributions to Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of diverse compounds for high-throughput screening. The orthogonal reactivity of the iodo and ester groups in this compound makes it an ideal scaffold for the creation of compound libraries. The 6-iodo position can be diversified through a range of palladium-catalyzed cross-coupling reactions, while the 2-ester group can be converted into a variety of amides or other functional groups. This dual functionalization allows for the generation of a large library of structurally diverse benzofuran derivatives from a single, readily accessible starting material.

ScaffoldDiversification Point 1 (Reaction)Diversification Point 2 (Reaction)Library Type
This compound6-Iodo (Suzuki Coupling)2-Ester (Amidation)6-Aryl-benzofuran-2-carboxamides
This compound6-Iodo (Sonogashira Coupling)2-Ester (Reduction to alcohol)(6-(Alkynyl)benzofuran-2-yl)methanols

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For Methyl 6-iodobenzofuran-2-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment. nih.govgithub.ioscience.govnih.govnih.govrsc.orgrsc.orgresearchgate.net

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. The spectrum for this compound is expected to show distinct signals corresponding to the protons of the methyl ester and the benzofuran (B130515) core.

The key expected signals include:

A singlet for the three protons of the methyl ester group (-OCH₃).

A singlet for the proton at the 3-position of the furan (B31954) ring.

A distinct set of signals for the three protons on the benzene (B151609) ring. The iodine atom at the 6-position influences the chemical shifts and splitting patterns of the adjacent aromatic protons, typically resulting in a doublet, a doublet of doublets, and a singlet-like doublet.

Interactive Table: Representative ¹H NMR Data This table presents typical, illustrative chemical shifts (δ) and coupling constants (J) for the protons of this compound in a standard solvent like CDCl₃. Actual values may vary based on experimental conditions.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₃3.95s (singlet)-3H
H-37.42s (singlet)-1H
H-47.55d (doublet)8.51H
H-57.78dd (doublet of doublets)8.5, 1.51H
H-77.95d (doublet)1.51H

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. For this compound, ten distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

Key expected signals include:

A signal for the methyl carbon of the ester group.

A signal for the carbonyl carbon of the ester, typically found at a high chemical shift.

Signals for the eight carbons of the benzofuran ring system. The carbon atom directly bonded to the iodine (C-6) will have a characteristic chemical shift at a lower field compared to other aromatic carbons.

Interactive Table: Representative ¹³C NMR Data This table presents illustrative chemical shifts (δ) for the carbon atoms of this compound. These values are representative and can differ based on experimental factors.

Carbon AssignmentChemical Shift (δ, ppm)
-OCH₃52.5
C-6 (C-I)92.8
C-3112.0
C-4124.5
C-5130.0
C-7115.5
C-3a128.5
C-7a155.0
C-2145.0
C=O160.5

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this molecule, COSY would show correlations between the adjacent aromatic protons (H-4 and H-5), confirming their positions on the benzene ring. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbon atoms to which they are directly attached. nih.gov This technique is used to definitively assign each proton signal to its corresponding carbon signal, for example, linking the ¹H signal at 7.42 ppm to the ¹³C signal of C-3. github.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. nih.govsdsu.edu This is particularly powerful for identifying connections across quaternary (non-protonated) carbons. Key HMBC correlations for this compound would include:

Correlation from the methyl protons (-OCH₃) to the carbonyl carbon (C=O).

Correlations from the furan proton (H-3) to carbons C-2, C-3a, and C-7a, helping to piece the furan and benzene rings together.

Correlations from the aromatic protons (H-4, H-5, H-7) to neighboring carbons, confirming the substitution pattern. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. nih.govgithub.ionih.gov

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov For this compound (C₁₀H₇IO₃), HRMS provides definitive confirmation of its chemical formula.

Interactive Table: HRMS Data

ParameterValue
Molecular FormulaC₁₀H₇IO₃
Calculated Exact Mass301.9440 u
Observed Mass (Typical)301.9442 u
Mass Error (Typical)< 5 ppm

Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules by transferring ions from solution into the gas phase with minimal fragmentation. uni-goettingen.de In ESI-MS, the compound is typically observed as a protonated molecule [M+H]⁺. By inducing fragmentation of this parent ion (tandem MS or MS/MS), characteristic fragmentation patterns can be observed, which provide further structural clues. researchgate.net

For this compound, the protonated molecule would be detected at an m/z corresponding to its molecular weight plus the mass of a proton. Common fragmentation pathways could involve the loss of neutral molecules such as methanol (B129727) (CH₃OH) or carbon monoxide (CO) from the parent ion.

Interactive Table: Representative ESI-MS/MS Fragmentation Data

Ionm/z (Mass-to-Charge Ratio)Description
[M+H]⁺302.95Protonated parent molecule
[M+H - CH₃OH]⁺270.92Loss of methanol
[M+H - CO]⁺274.95Loss of carbon monoxide
[C₉H₇O₂]⁺175.04Loss of iodine radical

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in this compound. By analyzing the absorption of infrared radiation at specific wavenumbers, chemists can confirm the presence of the ester, the aromatic benzofuran core, and other structural features. vscht.cz The IR spectrum of an organic molecule provides a unique "fingerprint," with specific peaks corresponding to the vibrational frequencies of different bonds within the molecule. pressbooks.pub

The key functional groups in this compound and their expected characteristic absorption bands are detailed below. The ester group is particularly prominent, showing a strong carbonyl (C=O) stretching vibration and a C-O stretching vibration. libretexts.org The aromatic ring system gives rise to characteristic C=C stretching and C-H stretching and bending vibrations. vscht.cz

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Type of Vibration Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch 3100-3000 Medium-Weak
Ester C=O Stretch ~1720-1700 Strong
Aromatic C=C Stretch 1600-1450 Medium-Weak
Ester C-O Stretch 1300-1100 Strong
Aromatic C-H Out-of-plane bend 900-675 Medium-Strong
C-I Stretch ~600-500 Medium-Weak

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For a newly synthesized batch of this compound, this analysis provides experimental verification of its empirical and molecular formula, C₁₀H₇IO₃. d-nb.infobeilstein-journals.org The experimentally determined percentages of carbon, hydrogen, and iodine are compared against the theoretically calculated values. A close correlation between the experimental and theoretical values, typically within ±0.4%, confirms the elemental composition and supports the structural assignment of the compound. beilstein-journals.org

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Mass Molar Mass ( g/mol ) % Composition
Carbon C 12.01 120.10 37.76%
Hydrogen H 1.01 7.07 2.22%
Iodine I 126.90 126.90 39.90%
Oxygen O 16.00 48.00 15.10%

| Total | C₁₀H₇IO₃ | | 318.07 | 100.00% |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. beilstein-journals.org These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. rjpbcs.com

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for qualitative analysis. It is frequently employed to monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of the product spot. beilstein-journals.org It is also used as a preliminary check for the purity of the final compound. rjpbcs.com

In a typical TLC analysis of this compound, a small amount of the compound is spotted onto a silica (B1680970) gel plate (the stationary phase). The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase), often a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. utexas.edu The different components of the sample travel up the plate at different rates depending on their polarity, resulting in separation. The position of the compound is visualized, often under UV light, and its Retention Factor (Rf) value is calculated. rjpbcs.com

Table 3: Typical TLC Parameters for Analysis

Parameter Description
Stationary Phase Silica gel 60 F₂₅₄ pre-coated plates
Mobile Phase Ethyl Acetate / Hexanes mixture (e.g., 20:80 v/v)
Visualization UV light at 254 nm

High-Performance Liquid Chromatography (HPLC) is a more powerful and quantitative chromatographic technique used for purity assessment. ekb.eg It offers higher resolution, sensitivity, and reproducibility compared to TLC. nih.gov For this compound, a reversed-phase HPLC method is typically employed to determine its purity with high accuracy. researchgate.net

In this method, the sample is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column packed with a nonpolar stationary phase (e.g., C18-bonded silica) under high pressure. nih.gov A polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used to elute the compound from the column. turkjps.org A detector, commonly a UV-Vis photodiode array detector, measures the absorbance of the eluate at a specific wavelength, generating a chromatogram. The purity of the sample is determined by the relative area of the main peak corresponding to this compound.

Table 4: Illustrative HPLC Method Parameters

Parameter Description
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV absorbance at 254 nm

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like Methyl 6-iodobenzofuran-2-carboxylate. These calculations can provide insights into the distribution of electrons within the molecule, which is key to understanding its chemical behavior.

Electronic Structure: Calculations would typically begin with geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, various electronic properties can be determined. Molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy and spatial distribution of the HOMO indicate regions of the molecule that are electron-rich and susceptible to electrophilic attack, while the LUMO highlights electron-deficient areas prone to nucleophilic attack. For aromatic compounds, analysis of HOMO and LUMO coefficients can predict the most likely sites for substitution reactions. mdpi.com

Reactivity Prediction: The energies of the HOMO and LUMO orbitals (the HOMO-LUMO gap) are important indicators of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For iodinated aromatic compounds, these calculations can be used to assess the reactivity of the carbon-iodine bond, which is often a key site for further chemical transformations, such as cross-coupling reactions. Quantum mechanics can also be used to predict the most likely sites for electrophilic aromatic iodination on a precursor molecule by comparing the energy of intermediates or by analyzing the calculated ¹³C NMR chemical shifts, where carbons with lower chemical shifts are generally more susceptible to electrophilic attack. wuxiapptec.com

Illustrative Data for Electronic Properties:

PropertyHypothetical Calculated ValueSignificance
HOMO Energy-6.5 eVIndicates the energy of the highest energy electrons; relates to the ionization potential.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy unoccupied orbitals; relates to the electron affinity.
HOMO-LUMO Gap5.3 eVCorrelates with the chemical reactivity and stability of the molecule.
Dipole Moment2.1 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.
C-I Bond Length2.10 ÅProvides the equilibrium distance between the carbon and iodine atoms in the optimized geometry.

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from quantum chemical calculations.

Molecular Docking and Dynamics Simulations (as related to mechanistic studies, not biological activity)

While molecular docking is most famously used to predict the binding of a ligand to a biological target, the principles and software can be adapted for mechanistic studies, for example, to understand the interaction of a molecule with a catalyst's active site. Molecular dynamics (MD) simulations can then be used to observe the time-evolution of these interactions.

For this compound, these techniques could be applied to study its role in transition-metal-catalyzed reactions, such as Suzuki or Heck couplings, where the C-I bond is activated.

Molecular Docking: A docking study could model the interaction of the benzofuran (B130515) with the active site of a palladium catalyst. This would involve positioning the molecule in various orientations within the catalytic pocket to identify the most favorable binding modes that precede oxidative addition, a key step in many cross-coupling reactions. The results would be scored based on interaction energies, providing a static picture of the initial catalyst-substrate complex.

Molecular Dynamics Simulations: Following docking, MD simulations could be initiated from the most promising docked poses. These simulations would model the movement of all atoms in the system (substrate, catalyst, and solvent) over time, governed by a force field. MD can reveal the dynamic stability of the catalyst-substrate complex and may capture the initial conformational changes that lead to the transition state of the reaction. This provides a more dynamic and realistic view of the system compared to the static picture from docking.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers powerful tools to elucidate reaction mechanisms by mapping out the entire potential energy surface of a reaction. This involves identifying and calculating the energies of reactants, intermediates, transition states, and products.

For a reaction involving this compound, such as a Sonogashira coupling, computational chemists would use DFT methods to:

Locate Transition States (TS): A transition state search is performed to find the saddle point on the potential energy surface connecting reactants and products (or intermediates). The structure of the TS provides critical information about the geometry of the atoms at the peak of the energy barrier.

Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), which determines the reaction rate. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified.

Identify Intermediates: The calculations would also identify any stable intermediates that form along the reaction pathway.

Perform Intrinsic Reaction Coordinate (IRC) calculations: An IRC calculation follows the reaction path downhill from the transition state to confirm that it correctly connects the desired reactant and product structures.

Studies on similar systems, for instance, the indium(III)-catalyzed hydroalkoxylation to form benzofurans, have utilized computational methods to support a proposed mechanism involving π-Lewis acid activation of an alkyne. nih.gov Such an approach could be used to investigate reactions for the synthesis or further functionalization of this compound.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for structure verification and analysis.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. github.io The standard method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. uncw.edu The calculation first determines the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. Comparing the predicted spectrum with the experimental one can confirm the structure of a synthesized compound or help assign signals in a complex spectrum. For complex molecules, calculations are often performed on multiple low-energy conformers, and the final predicted shifts are a Boltzmann-weighted average. uncw.edu

Illustrative Table of Predicted vs. Experimental ¹H NMR Chemical Shifts:

Proton PositionHypothetical Predicted δ (ppm)Hypothetical Experimental δ (ppm)
H37.357.32
H47.807.78
H57.557.53
H78.108.08
OCH₃3.953.92

Note: The values in this table are for illustrative purposes to show how predicted and experimental data would be compared. They are not actual data for this compound.

Vibrational Frequencies: The same quantum chemical calculations used for geometry optimization also yield vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. These calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and the neglect of electron correlation in some methods. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. These calculations are useful for assigning specific vibrational modes to observed IR bands, such as the C=O stretch of the ester group or vibrations of the benzofuran ring system.

Future Research Perspectives and Methodological Advancements

Exploration of Novel Synthetic Pathways to Access Methyl 6-iodobenzofuran-2-carboxylate

While established methods for the synthesis of benzofuran (B130515) derivatives exist, the pursuit of more efficient, sustainable, and versatile synthetic routes to access this compound remains a significant area of future research. Current strategies often rely on multi-step sequences that may involve harsh reaction conditions or the use of expensive catalysts. Future endeavors will likely focus on the development of innovative synthetic methodologies that address these limitations.

One promising avenue is the exploration of palladium-catalyzed cyclization reactions . These methods have shown great promise in the synthesis of a wide array of substituted benzofurans. organic-chemistry.orgnih.govrsc.orgrsc.org Future research could focus on optimizing palladium-catalyzed processes that utilize readily available starting materials to construct the 6-iodobenzofuran (B13004773) scaffold in a single, atom-economical step. Furthermore, the development of base-promoted cyclization reactions offers a metal-free alternative, which is highly desirable from both an economic and environmental perspective. nih.gov Investigating the scope and limitations of such base-promoted pathways for the synthesis of iodinated benzofurans could lead to more sustainable production methods.

Another area of interest is the application of cyclization reactions of o-alkynylphenols . researchgate.net This approach allows for the introduction of various substituents onto the benzofuran ring, and its adaptation for the synthesis of 6-iodo derivatives could provide a flexible and modular route to the target compound and its analogues. A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Synthetic Strategy Potential Advantages Potential Challenges
Palladium-Catalyzed Cyclization High efficiency, good functional group tolerance. Cost and toxicity of palladium catalysts.
Base-Promoted Cyclization Metal-free, potentially lower cost. May require specific substrates and optimization.

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. While this compound itself is achiral, its derivatives can possess chiral centers, and the development of asymmetric methodologies to access these chiral molecules is a crucial future direction.

Future research will likely focus on the use of chiral ligands in metal-catalyzed reactions to induce enantioselectivity. nih.govresearchgate.net The design and synthesis of novel chiral ligands that can effectively control the stereochemical outcome of reactions leading to benzofuran derivatives will be a key area of investigation. acs.orgacs.orgrsc.org Organocatalysis has also emerged as a powerful tool for asymmetric synthesis, and the development of chiral organocatalysts for the enantioselective construction of the benzofuran scaffold or for the asymmetric functionalization of pre-existing benzofuran rings represents another exciting frontier. nih.gov

The exploration of enantioselective cyclization reactions , where a chiral catalyst guides the formation of the benzofuran ring in a stereoselective manner, could provide direct access to enantiopure building blocks. These chiral derivatives of this compound could serve as valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Investigation of Unprecedented Reactivity Profiles of the Iodo and Ester Functionalities

The iodo and ester functional groups in this compound are key handles for further molecular elaboration. A thorough investigation into their reactivity profiles will be essential for unlocking the full synthetic potential of this compound.

The iodo group is particularly well-suited for a variety of metal-catalyzed cross-coupling reactions , such as Suzuki, Sonogashira, and Heck couplings. researchgate.netlongdom.orgrsc.orgacs.orgresearchgate.net Future research should explore the scope of these reactions using this compound as a substrate to introduce a wide range of substituents at the 6-position of the benzofuran ring. This would allow for the creation of a diverse library of compounds with potentially interesting biological or material properties. The reactivity of halogenated benzofurans has been a subject of interest, and further studies on this specific iodo-derivative are warranted. rsc.orgresearchgate.netchempedia.info

The ester functionality can be readily transformed into other functional groups, such as amides, alcohols, and aldehydes, providing further opportunities for diversification. Investigating the selective transformation of the ester group in the presence of the iodo functionality, and vice versa, will be crucial for developing efficient synthetic strategies.

Integration of this compound into Advanced Supramolecular Assemblies

The presence of a halogen atom, specifically iodine, on the benzofuran scaffold makes this compound an intriguing building block for the construction of advanced supramolecular assemblies. Halogen bonding , a non-covalent interaction involving a halogen atom as a Lewis acid, has emerged as a powerful tool in crystal engineering and supramolecular chemistry. rsc.orgresearchgate.netnih.govacs.orgresearchgate.net

Future research will focus on exploiting the halogen bonding capabilities of the iodine atom in this compound to direct the self-assembly of molecules into well-defined one-, two-, and three-dimensional architectures. acs.orgelsevierpure.com The interplay between halogen bonding and other non-covalent interactions, such as hydrogen bonding and π-π stacking, could lead to the formation of novel materials with interesting photophysical, electronic, or host-guest properties. The use of iodinated building blocks in the design of functional supramolecular materials is a rapidly growing field. nih.govchemrxiv.orgmdpi.com

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Benzofuran Synthesis

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of organic synthesis. For the synthesis of benzofurans, including this compound, these computational tools can play a significant role in accelerating the discovery and optimization of synthetic routes.

Future research will likely involve the use of machine learning models to predict the outcomes of reactions for the synthesis and functionalization of benzofurans. By training algorithms on large datasets of known reactions, it may be possible to predict the feasibility and yield of novel synthetic transformations. Furthermore, AI can be employed for retrosynthesis , helping chemists to devise efficient synthetic pathways to complex target molecules based on the benzofuran scaffold. chemrxiv.orgnih.govacs.orgchemrxiv.orgarxiv.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.